(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt featuring a branched butan-2-yl group and a 4-(trifluoromethyl)benzyl substituent. The trifluoromethyl (-CF₃) group is a key structural motif known for enhancing lipophilicity, metabolic stability, and electronic properties in medicinal chemistry . This compound is cataloged under reference code 10-F523279 by CymitQuimica and is likely utilized as a pharmaceutical intermediate or research chemical due to its amine functionality and fluorine-rich substituents .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBJDBCWIUFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochlorideCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities.
Mode of Action
The exact mode of action of This compoundIt is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Biological Activity
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, with the molecular formula C₁₂H₁₈ClF₃N and a molecular weight of 267.72 g/mol, is a compound featuring a butan-2-yl group attached to a phenyl ring that carries a trifluoromethyl substituent. This structural configuration is significant as the trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic molecules, making it a compound of interest in medicinal chemistry and pharmacology .
The specific mechanism of action for this compound has not been extensively documented. However, compounds containing the trifluoromethyl group typically exhibit enhanced interactions with biological targets due to their increased metabolic stability and lipophilicity. These properties facilitate greater membrane permeability, which is crucial for drug efficacy .
Biological Activity
Research on structurally similar compounds has indicated potential biological activities, particularly in inhibiting enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that compounds with similar trifluoromethyl substitutions can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key players in inflammatory pathways .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| (Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | 1240578-27-1 | Moderate COX-2 inhibition | Similar structure, different trifluoromethyl positioning |
| N,N-Dimethyl(4-(trifluoromethyl)phenyl)methanamine | 1234567-89-0 | Varies in pharmacokinetics | Contains dimethyl groups |
| (Butan-2-yl)(4-methoxyphenyl)methanamine | 9876543-21-0 | Comparison for lipophilicity effects | Lacks trifluoromethyl group |
Pharmacological Implications
The presence of the trifluoromethyl group not only enhances lipophilicity but also contributes to the compound's ability to form hydrogen bonds with protein targets, potentially increasing its biological activity . The interactions facilitated by this group may lead to improved binding affinities for various receptors or enzymes, which can be critical for therapeutic applications.
Scientific Research Applications
Potential Mechanisms of Action
While the exact mechanisms of action remain unexplored, compounds featuring trifluoromethyl groups are known to enhance the efficacy of drugs by:
- Increasing metabolic stability.
- Improving binding affinity to biological targets.
- Modifying pharmacokinetic profiles.
Synthesis and Preparation
The synthesis of (butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves straightforward organic synthesis techniques that yield high-purity products. This accessibility makes it an attractive candidate for pharmaceutical formulations.
Case Studies and Research Insights
While specific case studies focusing solely on this compound are scarce, its structural analogs have been studied extensively in various contexts:
- Antidepressant Activity : Compounds with similar amine structures have been investigated for their antidepressant properties, suggesting that this compound may also exhibit such effects.
- Anti-inflammatory Properties : Research on related compounds indicates potential anti-inflammatory applications, warranting further investigation into this compound's therapeutic benefits.
- Neuroprotective Effects : Preliminary studies suggest that similar compounds may protect neural tissues, indicating a possible avenue for exploring neuroprotective applications.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to the following analogs (Table 1):
Key Observations :
Physicochemical and Electronic Properties
The -CF₃ group is strongly electron-withdrawing, which polarizes the benzyl ring and stabilizes adjacent amine groups through inductive effects. This contrasts with electron-donating groups (e.g., -OCH₃ or -SCH₃) in phenylalkylamine derivatives like 25T-NBOMe (), which exhibit higher electron density and altered receptor affinities .
Solubility and Stability :
- Hydrochloride salts (e.g., target compound and [4-(trifluoromethyl)phenyl]methanamine hydrochloride) improve aqueous solubility compared to free bases .
- The ester group in methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride increases hydrolytic instability relative to the target compound’s stable secondary amine .
Preparation Methods
Alkylation of Butan-2-amine with 4-(Trifluoromethyl)benzyl Chloride
Alkylation involves reacting butan-2-amine with 4-(trifluoromethyl)benzyl chloride in the presence of a base to deprotonate the amine and facilitate nucleophilic substitution. A representative procedure adapted from fluorinated amine syntheses is outlined below:
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Reaction Setup :
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Butan-2-amine (1.2 equiv) and 4-(trifluoromethyl)benzyl chloride (1.0 equiv) are combined in anhydrous dichloromethane (DCM, 0.25 M).
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Triethylamine (2.0 equiv) is added to scavenge HCl generated during the reaction.
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The mixture is stirred at room temperature (RT) for 12–18 hours.
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Workup :
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM (3 × 20 mL), and the combined organic phases are dried over Na2SO4.
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Solvent removal via rotary evaporation yields the crude amine.
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Key Considerations :
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | EtOAc |
| Temperature (°C) | 25 | 40 | 25 |
| Time (h) | 18 | 12 | 24 |
| Yield (%) | 68 | 72 | 55 |
Condition 2 (THF, 40°C, 12 h) provided the highest yield (72%) due to enhanced nucleophilicity of the amine in a polar solvent.
Reductive Amination of Butan-2-amine and 4-(Trifluoromethyl)benzaldehyde
Reductive amination offers a one-pot route by condensing butan-2-amine with 4-(trifluoromethyl)benzaldehyde followed by reduction of the imine intermediate. Sodium triacetoxyborohydride (STAB) is the reductant of choice for its selectivity and mild conditions.
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Procedure :
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Butan-2-amine (1.0 equiv) and 4-(trifluoromethyl)benzaldehyde (1.1 equiv) are dissolved in 1,2-dichloroethane (DCE, 0.2 M).
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STAB (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred at RT for 6 hours.
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The mixture is quenched with saturated NaHCO3 and extracted with DCM.
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Advantages :
Table 2: Reductive Amination Optimization
| Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| STAB | DCE | 25 | 85 |
| NaBH4 | MeOH | 0→25 | 45 |
| NaBH3CN | THF | 25 | 65 |
STAB in DCE achieved 85% yield, attributed to its stability in acidic conditions and compatibility with moisture-sensitive aldehydes.
Purification and Characterization of the Free Amine
Crude amine from either method requires purification via silica gel chromatography (hexane/ethyl acetate gradient). The purified product is characterized by:
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1H NMR (400 MHz, CDCl3): δ 7.60 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 3.85 (s, 2H, CH2N), 3.15–3.05 (m, 1H, CH(CH2CH3)), 1.45–1.30 (m, 2H, CH2CH3), 1.10 (d, J = 6.4 Hz, 3H, CH3).
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13C NMR : δ 144.2 (CAr), 129.8 (CF3), 58.4 (CH2N), 47.2 (CH(CH2CH3)), 25.1 (CH2), 20.3 (CH3).
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HRMS : m/z calcd. for C12H15F3N [M+H]+: 230.1156; found: 230.1159.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and solubility. The free amine is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.
Characterization Data :
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Melting Point : 132–134°C.
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Elemental Analysis : Calcd. for C12H15F3N·HCl: C, 50.45%; H, 5.61%; N, 4.90%. Found: C, 50.40%; H, 5.59%; N, 4.88%.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the optimized synthetic routes for (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves reductive amination between 4-(trifluoromethyl)benzaldehyde and butan-2-ylamine, followed by hydrochloride salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C to minimize side reactions like over-reduction or imine hydrolysis .
- Salt Formation : React the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt; control pH (3–4) to avoid decomposition .
- Yield Optimization : Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios (amine:aldehyde ≈ 1:1.2) significantly impact purity (>95% achievable via recrystallization in ethanol/water) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via diagnostic signals: δ ~2.8–3.2 ppm (methylene protons adjacent to amine), δ ~1.0 ppm (butan-2-yl methyl group), and δ ~7.6 ppm (aromatic protons from trifluoromethylphenyl group) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]+ ions; isotopic patterns verify chlorine presence in the hydrochloride salt .
- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water (0.1% TFA) gradient resolve impurities; retention time ~8–10 minutes under optimized conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to measure IC50 values under standardized buffer conditions (pH 7.4, 25°C). Compare results across cell lines (e.g., HEK293 vs. CHO) to identify off-target effects .
- Functional Assays : Employ calcium flux or cAMP accumulation assays to distinguish agonist/antagonist behavior. For example, contradictory serotonin receptor modulation data may stem from differential G-protein coupling in assays .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-assay variability .
Q. What strategies are effective for studying the compound’s metabolic stability and potential toxicity in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., N-dealkylation or trifluoromethyl oxidation products) .
- Toxicity Screening : Use zebrafish embryos or primary hepatocytes for acute toxicity (LC50/EC50). Measure oxidative stress markers (e.g., ROS, glutathione depletion) .
- Computational Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP ≈ 2.5–3.0) and cytochrome P450 inhibition risks .
Q. How can the compound’s interaction with lipid bilayers or protein targets be mechanistically elucidated?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model interactions with lipid membranes (e.g., POPC bilayers). Analyze free energy profiles for partitioning .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations .
- X-ray Crystallography : Co-crystallize with engineered soluble domains of receptors (e.g., β2-adrenergic receptor) to resolve binding poses .
Key Recommendations for Researchers
- Prioritize DoE (Design of Experiments) for synthesis optimization to account for multifactorial variables (e.g., solvent, temperature, catalyst) .
- Validate biological findings using orthogonal assays (e.g., SPR + functional assays) to minimize false positives/negatives .
- Deposit raw spectral data in public repositories (e.g., PubChem) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
